molecular formula C6H11NO3 B13835200 (2R,5S)-5-aminooxane-2-carboxylic acid

(2R,5S)-5-aminooxane-2-carboxylic acid

Cat. No.: B13835200
M. Wt: 145.16 g/mol
InChI Key: IPZFSKQTSOMKSJ-CRCLSJGQSA-N
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Description

(2R,5S)-5-Aminooxane-2-carboxylic acid is a chiral bicyclic compound featuring a six-membered oxane ring (oxygen-containing heterocycle) substituted with an amino (-NH₂) group at the 5-position and a carboxylic acid (-COOH) group at the 2-position. Its stereochemistry (2R,5S) confers unique spatial and electronic properties, making it a valuable scaffold in medicinal chemistry and drug design.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

(2R,5S)-5-aminooxane-2-carboxylic acid

InChI

InChI=1S/C6H11NO3/c7-4-1-2-5(6(8)9)10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4-,5+/m0/s1

InChI Key

IPZFSKQTSOMKSJ-CRCLSJGQSA-N

Isomeric SMILES

C1C[C@@H](OC[C@H]1N)C(=O)O

Canonical SMILES

C1CC(OCC1N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5S)-5-aminooxane-2-carboxylic acid can be achieved through several methods. One common approach involves the use of chiral-pool building blocks. For example, starting from (S)-proline, the compound can be synthesized through a series of reactions including the formation of an oxabicyclo[3.3.0]octane intermediate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2R,5S)-5-aminooxane-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amino alcohols, and substituted oxane compounds .

Scientific Research Applications

(2R,5S)-5-aminooxane-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of (2R,5S)-5-aminooxane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also interact with cellular receptors and signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features of (2R,5S)-5-aminooxane-2-carboxylic acid and analogs identified in the evidence:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight (g/mol) CAS Number References
This compound (Target) Oxane ring -NH₂ (C5), -COOH (C2) C₆H₁₁NO₃ ~145.16 Not provided -
(2R,5S)-1-Boc-5-aminopiperidine-2-carboxylic acid ethyl ester Piperidine ring -Boc-protected -NH₂ (C5), -COOEt (C2) C₁₃H₂₄N₂O₄ 272.34 2411590-87-7
rac-(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid Oxolane (tetrahydrofuran) -N(CH₃)₂CO (C5), -COOH (C2) C₈H₁₃NO₄ 199.20 1932296-69-9
(2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid Pyrrolidine ring -CH₃ (N1), -Ph (C5), -COOH (C2) C₁₃H₁₅NO₂ 217.26 Not provided
Cyclohexanecarboxylic acid, 1-amino-2-hydroxy-, (1R,2S)- Cyclohexane ring -NH₂ (C1), -OH (C2), -COOH (C1) C₇H₁₃NO₃ 159.18 197247-91-9

Key Observations :

  • Ring Systems : The target compound’s oxane ring (six-membered) contrasts with piperidine (six-membered, nitrogen-containing) in and pyrrolidine (five-membered, nitrogen-containing) in . Oxygen in the oxane ring reduces basicity compared to nitrogen-containing analogs, affecting solubility and hydrogen-bonding capacity.
  • Functional Groups : The Boc-protected amine and ethyl ester in enhance lipophilicity, whereas the target’s free -NH₂ and -COOH groups increase polarity and water solubility.
  • The phenyl group in adds hydrophobicity, favoring membrane permeability.

Physical and Chemical Properties

Property This compound (2R,5S)-1-Boc-5-aminopiperidine-2-carboxylic acid ethyl ester rac-(2R,5S)-5-(Dimethylcarbamoyl)oxolane-2-carboxylic acid (2R,5S)-1-Methyl-5-phenylpyrrolidine-2-carboxylic acid
Molecular Weight ~145.16 272.34 199.20 217.26
Solubility (Predicted) High (polar solvents) Moderate (organic solvents) Moderate (polar aprotic solvents) Low (organic solvents)
Stability Reactive (free -NH₂, -COOH) Stable (Boc protection) Stable (carbamate group) Stable (aromatic substitution)
Storage Conditions Likely refrigerated, dry 2–8°C, dry Not specified Not specified

Insights :

  • The target compound’s unprotected functional groups may necessitate stringent storage (e.g., inert atmosphere) to prevent degradation, whereas protected analogs (e.g., ) exhibit enhanced stability.
  • The Boc-protected analog in has a significantly higher molecular weight due to the ethyl ester and tert-butoxycarbonyl (Boc) group, impacting its pharmacokinetic profile.

Comparison :

  • The Boc-protected analog has documented acute toxicity and requires stringent safety measures, whereas the target compound’s hazards are inferred from its reactive groups.

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